
1-(Prop-2-en-1-yl)cycloheptan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Prop-2-en-1-yl)cycloheptan-1-ol is an organic compound with the molecular formula C₁₀H₁₈O It features a cycloheptane ring substituted with a hydroxyl group and a prop-2-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Prop-2-en-1-yl)cycloheptan-1-ol can be synthesized through several methods. One common approach involves the alkylation of cycloheptanone with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like acetone or ethanol. The resulting product is then subjected to reduction using a reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Prop-2-en-1-yl)cycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding alkane using hydrogenation over a palladium catalyst.
Substitution: The allyl group can participate in substitution reactions, such as halogenation, where it reacts with halogens like bromine to form the corresponding halogenated product.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: 1-(Prop-2-en-1-yl)cycloheptanone.
Reduction: 1-(Prop-2-en-1-yl)cycloheptane.
Substitution: 1-(3-Bromoprop-2-en-1-yl)cycloheptan-1-ol.
Wissenschaftliche Forschungsanwendungen
1-(Prop-2-en-1-yl)cycloheptan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways due to its hydroxyl and allyl functional groups.
Industry: Used in the production of fragrances and flavoring agents due to its potential aromatic properties.
Wirkmechanismus
The mechanism of action of 1-(Prop-2-en-1-yl)cycloheptan-1-ol depends on its application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The hydroxyl group can form hydrogen bonds, while the allyl group can participate in various chemical reactions, affecting the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
1-(Prop-2-en-1-yl)cycloheptan-1-ol can be compared with other cycloheptanol derivatives:
1-Cycloheptanol: Lacks the allyl group, making it less reactive in certain substitution reactions.
1-(Prop-2-en-1-yl)cyclohexan-1-ol: Has a cyclohexane ring instead of a cycloheptane ring, which affects its ring strain and reactivity.
1-(Prop-2-en-1-yl)cyclopentan-1-ol: Smaller ring size, leading to different physical and chemical properties.
The presence of the allyl group in this compound makes it unique, providing additional sites for chemical modification and enhancing its utility in synthetic applications.
Eigenschaften
Molekularformel |
C10H18O |
|---|---|
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
1-prop-2-enylcycloheptan-1-ol |
InChI |
InChI=1S/C10H18O/c1-2-7-10(11)8-5-3-4-6-9-10/h2,11H,1,3-9H2 |
InChI-Schlüssel |
JGTQZSOVCNLFDO-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1(CCCCCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![18-tridecan-7-yl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13145039.png)
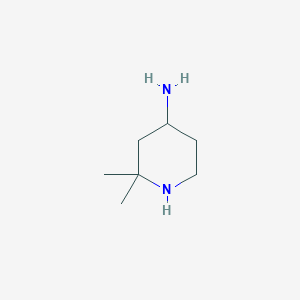

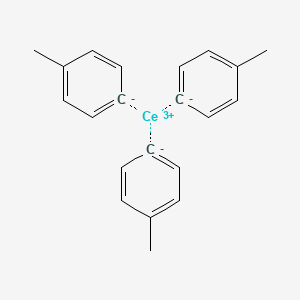
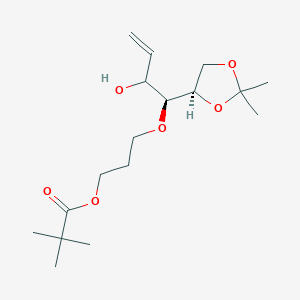
![Diethyl [2,2'-bipyridin]-6-ylphosphonate](/img/structure/B13145099.png)

![2-[4-(Diphenylamino)phenyl]ethan-1-ol](/img/structure/B13145117.png)
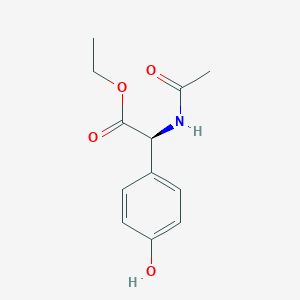
![4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid](/img/structure/B13145128.png)
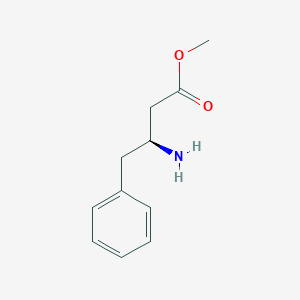
![Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B13145145.png)
